molecular formula C26H31N3O4 B14960950 N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide

N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide

Cat. No.: B14960950
M. Wt: 449.5 g/mol
InChI Key: RJUCJJZVFJESCM-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide is a structurally complex acetamide derivative featuring a decahydroquinoxaline core substituted with a 4-methoxybenzoyl group and an acetamide side chain linked to a 3,5-dimethylphenyl moiety.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H31N3O4/c1-16-12-17(2)14-19(13-16)27-24(30)15-23-25(31)28-21-6-4-5-7-22(21)29(23)26(32)18-8-10-20(33-3)11-9-18/h8-14,21-23H,4-7,15H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

RJUCJJZVFJESCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through a condensation reaction between an aromatic diamine and a diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed through an amidation reaction using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: N-substituted acetamide derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with DNA: Intercalating into DNA and disrupting replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(3,5-Dimethylphenyl)-2-(6-Methoxy-4-Oxoquinolin-1(4H)-yl)Acetamide (9b) Key Differences: Replaces the decahydroquinoxaline-3-one core with a 6-methoxyquinolin-4-one scaffold. Spectral Data: ¹H NMR shows distinct aromatic proton signals (δ 7.92 ppm for quinoline H) versus the target compound’s aliphatic decahydroquinoxaline protons .
  • N-(3,5-Dimethylphenyl)-2-[(9-Ethyl-6-Oxo-6,9-Dihydro-1H-Purin-8-yl)Sulfanyl]Acetamide Key Differences: Features a purinone-thioether linkage instead of the benzoyl-dehydroquinoxaline system. Impact: The sulfur atom introduces polarizable bonds, which may enhance intermolecular interactions in solid-state packing .

Meta-Substitution Trends

  • N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-Acetamide Key Differences: Substitutes methyl groups with chlorine atoms at the 3,5-positions. Impact: Chlorine’s electron-withdrawing nature reduces electron density on the phenyl ring, contrasting with the electron-donating methyl groups in the target compound. This difference significantly alters crystal packing, as evidenced by lattice constant variations (e.g., monoclinic vs. orthorhombic systems) .

Physicochemical and Spectral Properties

Melting Points and Stability

  • Target Compound: Melting point data are unavailable, but analogues like N-(3,5-Dimethylphenyl)-2-(6-Methoxyquinolin-yl)Acetamide (9b) melt at 288°C, suggesting high thermal stability due to aromatic stacking .
  • N-(3,5-Dichlorophenyl)-Trichloroacetamide : Melts at lower temperatures (~150–170°C), attributed to weaker van der Waals forces from chlorine substituents .

Spectral Signatures

  • IR Spectroscopy: The target compound’s carbonyl stretch (C=O, ~1660 cm⁻¹) aligns with 13b (1662 cm⁻¹), but the absence of a cyano group (2214 cm⁻¹ in 13b) simplifies its spectrum .
  • ¹H NMR : The 3,5-dimethylphenyl group in the target compound would exhibit singlet aromatic protons (δ ~6.7–7.2 ppm), similar to 9b (δ 6.72 ppm) .

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